(3R,5S)-Atorvastatin (3R,5S)-Atorvastatin
Brand Name: Vulcanchem
CAS No.: 791553-16-7
VCID: VC17137146
InChI: InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1
SMILES:
Molecular Formula: C33H35FN2O5
Molecular Weight: 558.6 g/mol

(3R,5S)-Atorvastatin

CAS No.: 791553-16-7

Cat. No.: VC17137146

Molecular Formula: C33H35FN2O5

Molecular Weight: 558.6 g/mol

* For research use only. Not for human or veterinary use.

(3R,5S)-Atorvastatin - 791553-16-7

Specification

CAS No. 791553-16-7
Molecular Formula C33H35FN2O5
Molecular Weight 558.6 g/mol
IUPAC Name (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Standard InChI InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1
Standard InChI Key XUKUURHRXDUEBC-RRPNLBNLSA-N
Isomeric SMILES CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Canonical SMILES CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

PropertyValueSource
CAS Number (Free Acid)651770-09-1
CAS Number (Sodium Salt)131275-93-9
IUPAC NameSodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
SMILES[Na+].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CCC@HCC@@HCC(=O)[O-]
InChI KeyUUR7Z9Q8SK

The stereochemical divergence at C5 (S-configuration vs. R-configuration in the active form) significantly alters its biological activity, rendering it pharmacologically inert as an HMG-CoA reductase inhibitor .

Synthesis and Manufacturing Considerations

Chemoenzymatic Production Pathways

The synthesis of (3R,5S)-atorvastatin intermediates has been explored in patent literature via DERA (2-deoxyribose-5-phosphate aldolase)-catalyzed reactions. A notable method involves:

  • Aldol Condensation: DERA mediates the reaction between chloroacetaldehyde and two equivalents of acetaldehyde to form 6-chloro-2,4,6-trideoxy-erythro-hexonolactone .

  • Epoxide Intermediate Formation: Ring-opening of the lactone with sodium hydroxide generates (3R,5S)-3-hydroxy-4-oxiranylbutyric acid .

  • Cyanide Displacement: Subsequent treatment with cyanide yields (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid, a precursor for rosuvastatin and atorvastatin analogs .

This route highlights the compound’s role as a byproduct in statin synthesis, necessitating rigorous purification to meet pharmaceutical impurity thresholds (<0.15% as per ICH guidelines) .

Analytical Characterization Methods

Chromatographic Separation

High-performance liquid chromatography (HPLC) methods using chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of (3R,5S) and (3R,5R) isomers. Typical conditions include:

  • Column: 250 mm × 4.6 mm, 5 μm particle size

  • Mobile Phase: n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1 v/v)

  • Detection: UV at 244 nm .

Spectroscopic Techniques

  • FT-IR: Peaks at 3340 cm1^{-1} (O-H stretch), 1705 cm1^{-1} (C=O lactone), and 1510 cm1^{-1} (C-F aromatic) .

  • 13C^{13}\text{C} NMR: Distinct signals at δ 72.3 (C3-OH) and δ 70.8 (C5-OH) confirming stereochemistry .

Regulatory BodyMaximum Allowable Limit
FDA0.15%
EMA0.10%

Applications in Pharmaceutical Research

Reference Standard in Quality Control

As a certified reference material (CRM), (3R,5S)-atorvastatin sodium salt is essential for:

  • Validating analytical methods during drug development.

  • Assessing batch-to-batch consistency in atorvastatin manufacturing .

Target for Synthetic Optimization

Recent patents highlight strategies to minimize (3R,5S) isomer formation through:

  • Enzymatic Resolution: Use of immobilized DERA mutants with enhanced stereoselectivity .

  • Crystallization-Induced Dynamic Resolution (CIDR): Selective precipitation of the desired (3R,5R) isomer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator